molecular formula C22H16N2O2 B2872220 2-(Phenyl(2-phenylhydrazino)methylene)indane-1,3-dione CAS No. 1020252-38-3

2-(Phenyl(2-phenylhydrazino)methylene)indane-1,3-dione

Cat. No. B2872220
CAS RN: 1020252-38-3
M. Wt: 340.382
InChI Key: WJBVEZSNEBVULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenyl(2-phenylhydrazino)methylene)indane-1,3-dione is a chemical compound with the molecular formula C22H16N2O2 . It is used for research purposes and is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular structure of 2-(Phenyl(2-phenylhydrazino)methylene)indane-1,3-dione can be confirmed by various analytical techniques such as elemental analysis, IR, 1H NMR, 13C NMR, and GC-MS spectral analysis .


Chemical Reactions Analysis

Indane-1,3-dione, a compound structurally similar to 2-(Phenyl(2-phenylhydrazino)methylene)indane-1,3-dione, is known to participate in various chemical reactions. It is used as a building block in numerous applications, including biosensing, bioactivity, bioimaging, electronics, and photopolymerization .

Scientific Research Applications

Medicinal Chemistry

Indane-1,3-dione derivatives are prominent in medicinal chemistry due to their bioactivity. They are part of the structure of several biologically active compounds, such as Donepezil , used for treating Alzheimer’s disease, and Indinavir , used for AIDS treatment . The structural similarity with indanone, which is found in many natural products, makes indane-1,3-dione derivatives valuable for designing new therapeutic agents.

Organic Electronics

As an electron acceptor, indane-1,3-dione derivatives are utilized in organic electronics. They contribute to the design of dyes for solar cells, enhancing the efficiency and stability of these renewable energy sources .

Photopolymerization

In the field of photopolymerization, these derivatives serve as photoinitiators. They play a crucial role in starting the polymerization process when exposed to light, which is essential for developing photoresists and printing plates .

Optical Sensing

Indane-1,3-dione derivatives are used in optical sensing applications. Their ability to interact with various light wavelengths makes them suitable for creating sensors that can detect changes in environmental conditions or the presence of specific substances .

Non-Linear Optical (NLO) Applications

These compounds are also significant in NLO applications due to their chromophore properties. They are used in the development of materials for optical data storage and processing, contributing to advancements in photonics .

Antiprotozoal Activity

Research has shown that derivatives of indane-1,3-dione, such as 2-phenyl-2H-indazole, exhibit strong antiprotozoal activity. They are effective against protozoa like Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, which are responsible for various infectious diseases .

properties

IUPAC Name

2-[(E)-N-anilino-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21-17-13-7-8-14-18(17)22(26)19(21)20(15-9-3-1-4-10-15)24-23-16-11-5-2-6-12-16/h1-14,23,25H/b24-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPOUJCYQIPNKJ-HIXSDJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501176225
Record name 2-[Phenyl(2-phenylhydrazinyl)methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020252-38-3
Record name 2-[Phenyl(2-phenylhydrazinyl)methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.